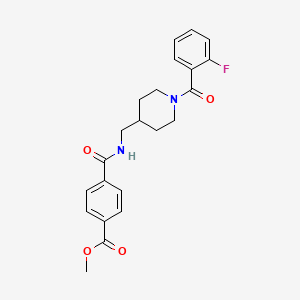

Methyl 4-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O4/c1-29-22(28)17-8-6-16(7-9-17)20(26)24-14-15-10-12-25(13-11-15)21(27)18-4-2-3-5-19(18)23/h2-9,15H,10-14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWBDNZSARPEKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorobenzoyl group. The piperidine ring can be synthesized through a series of cyclization reactions, while the fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction. The final step involves the esterification of the benzoate group under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring and the benzoate ester.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate, also known by its IUPAC name, has a complex molecular structure that contributes to its pharmacological properties. The compound features a piperidine ring, which is often associated with various biological activities, including analgesic and anti-inflammatory effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperidine structures can induce apoptosis in cancer cells. This is achieved through the activation of caspases, which are crucial for the apoptotic process.

Case Study:

A study involving a series of piperidine derivatives highlighted their cytotoxic effects on various cancer cell lines, including breast and colon cancer. The mechanism involved the induction of apoptosis and cell cycle arrest, indicating the potential of these compounds as novel anticancer agents .

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast | 15 | Apoptosis induction |

| Compound B | Colon | 10 | Cell cycle arrest |

Neurological Applications

The piperidine moiety is also linked to neuropharmacological effects. Compounds containing this structure have been investigated for their potential in treating neurological disorders such as Alzheimer's disease. They may act as acetylcholinesterase inhibitors, which can enhance cholinergic transmission.

Research Findings:

In vitro studies have demonstrated that similar compounds effectively inhibit acetylcholinesterase activity, suggesting their utility in managing cognitive decline associated with neurodegenerative diseases .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Research has shown that derivatives with piperidine structures exhibit enhanced antimicrobial effects against various pathogens.

Case Study:

A comparative study evaluated the antimicrobial efficacy of several piperidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the benzoyl group significantly influenced antimicrobial potency .

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | E. coli | 18 |

| Compound D | S. aureus | 20 |

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance its binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate

- Methyl 4-(((1-(2-bromobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate

- Methyl 4-(((1-(2-methylbenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Uniqueness

Methyl 4-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.

Biological Activity

Methyl 4-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

The synthesis of this compound typically involves several key steps:

- Preparation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Fluorobenzoyl Group : This is performed via Friedel-Crafts acylation.

- Formation of the Benzoate Moiety : Esterification under acidic conditions completes the synthesis.

The final compound has a molecular formula of and features a piperidine ring, a fluorobenzoyl group, and a carbamoyl benzoate moiety, which contribute to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating biochemical pathways critical for cell function.

- Receptor Modulation : The presence of the fluorobenzoyl group enhances binding affinity to receptor sites, potentially leading to altered signaling pathways.

This dual mechanism suggests that the compound could be effective in various therapeutic contexts, especially in oncology and neurology .

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on RET kinase activity, which is implicated in several cancers. In vitro assays indicated that derivatives with the piperidine structure exhibited moderate to high potency against cancer cell lines .

Neuropharmacological Effects

The piperidine moiety is known for its neuropharmacological properties. Compounds containing this structure have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Preliminary findings suggest that this compound may influence serotonin and dopamine pathways, warranting further exploration in neuropharmacology .

Case Study 1: RET Kinase Inhibition

A study evaluated various derivatives of piperidine-based compounds for their ability to inhibit RET kinase. The findings showed that modifications to the benzoate group significantly affected potency. Specifically, compounds similar to this compound achieved IC50 values in low micromolar ranges, indicating strong inhibitory potential against RET-driven tumor growth .

| Compound ID | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| I-8 | [Structure] | 0.5 | High |

| I-9 | [Structure] | 40.43 | Moderate |

Case Study 2: Neuropharmacology Insights

In another investigation focusing on neuropharmacological applications, derivatives similar to this compound were tested for their effects on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety scores compared to controls, suggesting that this compound may modulate neurotransmitter systems effectively .

Q & A

Q. What are the key steps in synthesizing Methyl 4-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate?

The synthesis typically involves multi-step pathways:

- Step 1 : Formation of the piperidin-4-ylmethyl intermediate via reductive amination or nucleophilic substitution, followed by 2-fluorobenzoylation under anhydrous conditions .

- Step 2 : Coupling the intermediate with methyl 4-(carbamoyl)benzoate using carbodiimide crosslinkers (e.g., EDC/HOBt) in aprotic solvents like DMF .

- Critical Parameters : Temperature (0–25°C), inert atmosphere (N₂/Ar), and solvent purity to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is essential .

Q. Which analytical techniques are most effective for structural characterization?

- NMR Spectroscopy : Confirms regiochemistry of the 2-fluorobenzoyl group and carbamoyl linkage. ¹³C NMR resolves piperidine ring conformation .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₂₂H₂₂FN₂O₄; ~397.43 g/mol) and isotopic patterns .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bends (carbamoyl group) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in binding affinity data during target validation?

- Methodological Approach :

- Use orthogonal assays: Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling .

- Control for batch variability in compound purity via HPLC (>98%) and adjust buffer conditions (e.g., pH 7.4 PBS vs. HEPES) to mimic physiological environments .

- Data Interpretation : Compare IC₅₀ values across assays and validate with knockout cell lines to confirm target specificity .

Q. What strategies optimize reaction yields for derivatives with modified fluorobenzoyl groups?

- Experimental Design :

- Screen substituents at the 2-fluorophenyl ring using parallel synthesis (e.g., 3-fluoro, 4-chloro analogs) .

- Employ Design of Experiments (DoE) to optimize stoichiometry (1:1.2 molar ratio for carbamoyl coupling) and solvent polarity (DMF > THF) .

- Monitor reaction progress via TLC or in-situ FTIR to terminate at peak conversion .

Q. How can computational modeling predict biological targets for this compound?

- Protocol :

- Perform molecular docking (AutoDock Vina) against databases like ChEMBL or PDB to prioritize kinases or GPCRs .

- Validate with Molecular Dynamics (MD) simulations (GROMACS) to assess binding stability (>50 ns trajectories) .

- Cross-reference with pharmacophore models of fluorobenzoyl-containing drugs (e.g., kinase inhibitors) .

Q. What experimental approaches validate metabolic stability in preclinical studies?

- In Vitro Assays :

- Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS .

- Identify metabolites using UPLC-QTOF and compare fragmentation patterns to reference libraries .

- In Silico Tools : Use SwissADME to predict CYP450 interactions and prioritize lab testing for high-risk isoforms (e.g., CYP3A4) .

Methodological Challenges & Solutions

Q. How to address low aqueous solubility in bioactivity assays?

- Strategies :

- Use co-solvents (≤10% DMSO) or solubilizing agents (e.g., cyclodextrins) .

- Prepare nanoformulations (liposomes) via thin-film hydration and characterize by DLS .

Q. What techniques confirm stereochemical integrity during synthesis?

- Chiral HPLC : Employ polysaccharide-based columns (Chiralpak IA/IB) with hexane:IPA gradients .

- X-ray Crystallography : Resolve crystal structures of intermediates to assign absolute configuration .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

- Troubleshooting Steps :

- Verify cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. FBS-supplemented media) .

- Normalize data to ATP-based viability assays (CellTiter-Glo) to rule out artifacts from fluorobenzoyl autofluorescence .

Q. What causes variability in enzymatic inhibition assays?

- Root Causes :

- Enzyme lot variability (e.g., recombinant vs. native).

- Substrate depletion kinetics not accounted for in Michaelis-Menten models .

- Solutions : Pre-incubate enzyme-compound mixtures and use continuous spectrophotometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.